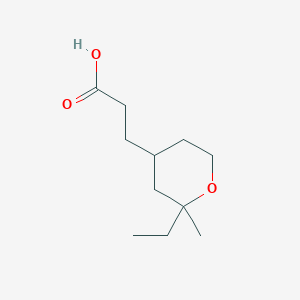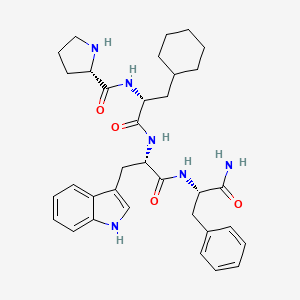
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide is a homodetic cyclic peptide. This compound is known for its role as an antagonist of the C5a receptor, which is part of the complement system in the immune response . It has applications in various fields, including anti-inflammatory treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves the formal condensation of the carboxy group of N2-(3-phenylpropanoyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine with the 5-amino group of the N2-acylornithyl residue . The reaction conditions typically require a controlled environment to ensure the correct formation of the peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to maintain the integrity of the peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating the role of the C5a receptor in the immune response.
Medicine: It has potential therapeutic applications as an anti-inflammatory agent by blocking the C5a receptor.
Industry: It can be used in the development of new pharmaceuticals targeting the complement system.
Mechanism of Action
The mechanism of action of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves its role as a C5a receptor antagonist. By binding to the C5a receptor, it prevents the receptor from interacting with its natural ligand, C5a, thereby inhibiting the downstream signaling pathways involved in inflammation . This blockade can reduce the inflammatory response
Properties
CAS No. |
827599-69-9 |
|---|---|
Molecular Formula |
C34H44N6O4 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H44N6O4/c35-31(41)28(18-22-10-3-1-4-11-22)38-34(44)30(20-24-21-37-26-15-8-7-14-25(24)26)40-33(43)29(19-23-12-5-2-6-13-23)39-32(42)27-16-9-17-36-27/h1,3-4,7-8,10-11,14-15,21,23,27-30,36-37H,2,5-6,9,12-13,16-20H2,(H2,35,41)(H,38,44)(H,39,42)(H,40,43)/t27-,28-,29+,30-/m0/s1 |
InChI Key |
CLGKJUVZYXDOGN-ZXYZSCNASA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5 |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
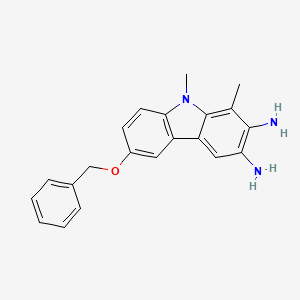
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

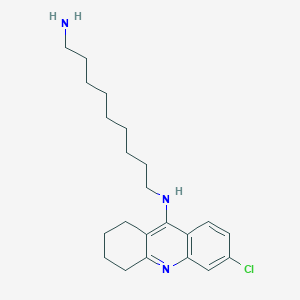
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
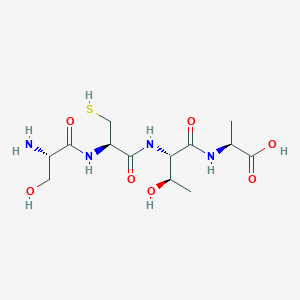
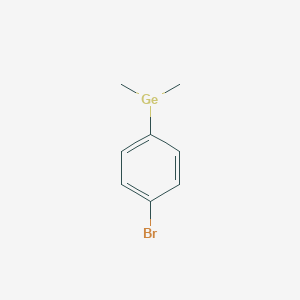


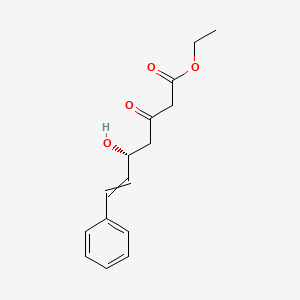
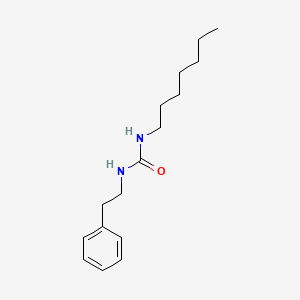
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
